[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride
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Description
[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2 and its molecular weight is 227.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis :
- Behforouz et al. (1988) demonstrated the stereoselective synthesis of β-methyltryptophan methyl ester, which involved the use of indole methanamine derivatives in the preparation of β-carbolines (Behforouz, Zarrinmayeh, Ogle, Riehle, & Bell, 1988).
- Ogurtsov and Rakitin (2021) synthesized new indol-5-ylmethylamine derivatives for potential pharmacological applications, highlighting the compound's role as an intermediate in the development of substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Chiral Compounds and Stereochemistry :
- Lood et al. (2015) focused on the synthesis of chiral indol-2-ylmethanamines, using a 9-phenyl-9-fluorenyl protecting group strategy to achieve high enantiomeric excess. This research provides insights into the stereochemical protecting properties of these compounds (Lood, Laine, Högnäsbacka, Nieger, & Koskinen, 2015).
Antimicrobial and Anticonvulsant Applications :
- Visagaperumal et al. (2010) synthesized derivatives of methanamine with antibacterial and antifungal activities, demonstrating the compound's potential in antimicrobial applications (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).
- Pandey and Srivastava (2011) reported the synthesis of novel Schiff bases of methanamine for anticonvulsant activity, showing the compound's potential in neurological applications (Pandey & Srivastava, 2011).
Pharmacological and Biochemical Research :
- Schönherr and Leighton (2012) discussed the iso-Pictet-Spengler reactions involving indol-2-ylmethanamine, leading to the creation of novel core structures with potential medicinal chemistry applications (Schönherr & Leighton, 2012).
- Rubab et al. (2017) explored the synthesis of acetohydrazides derivatives of indol-3-ylmethanamine, assessing their antibacterial and anti-enzymatic potentials, indicating potential therapeutic uses (Rubab, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Ain, Ahmad, Lodhi, Ghufran, Shahid, & Fatima, 2017).
Novel Synthesis Methods and Characterizations :
- Schlosser et al. (2015) reported a novel synthesis method for benzofuran- and indol-2-yl-methanamine derivatives, providing a new approach to generate various substituted compounds starting from phenylacetic acid derivatives (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt, & Peifer, 2015).
Properties
IUPAC Name |
[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;;/h7-9,11H,1-6,10H2;2*1H/t7-,8-,9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBYHCIPTWDKO-BFSQVDHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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